5-bromo-N-(5-quinolinyl)-1-naphthamide
Description
5-Bromo-N-(5-quinolinyl)-1-naphthamide is a brominated naphthamide derivative featuring a quinolinyl amine substituent. These involve coupling brominated acyl chlorides with aminoquinoline derivatives under anhydrous conditions, achieving moderate yields (e.g., 62% for the quinolin-3-yl analog) . The quinolinyl group likely contributes to π-π stacking interactions and hydrogen bonding, which are critical for biological activity or material properties.
Properties
Molecular Formula |
C20H13BrN2O |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
5-bromo-N-quinolin-5-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C20H13BrN2O/c21-17-9-2-5-13-14(17)6-1-7-15(13)20(24)23-19-11-3-10-18-16(19)8-4-12-22-18/h1-12H,(H,23,24) |
InChI Key |
RDMMSUYWPOQRMZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Naphthamide and Indoline Derivatives
- 5-Bromo-N-(4-bromophenyl)-1-naphthamide (): Structure: Differs in the aromatic substituent (4-bromophenyl vs. 5-quinolinyl). Molecular Weight: 405.08 g/mol (vs. ~375–400 g/mol for quinolinyl analogs).
- 5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-pivaloylindoline-6-sulfonamide (15h) (): Structure: Incorporates a sulfonamide group and trifluoromethyl substituent, enhancing electronegativity and metabolic stability. Functional Role: Indoline-sulfonamide derivatives are reported as autophagy inhibitors, suggesting divergent biological targets compared to naphthamide-quinolinyl compounds .
Quinolinyl Acetamide Derivatives ()
Compounds 57–60 in share a quinolinyl acetamide backbone but differ in indolin-3-ylidene substituents:
| Compound ID | Substituent on Indolin-3-ylidene | Activity Value* |
|---|---|---|
| 57 | 5-amino-1-(4-bromobenzyl) | 5.411 |
| 58 | 5-hydroxymethyl-1-(4-bromobenzyl) | 5.208 |
| 59 | 5-cyanamido-1-(4-bromobenzyl) | 6.878 |
| 60 | 3-aminoisoxazol-5-ylmethyl | 5.322 |
*Activity values (unlabeled in ) may correlate with binding affinity or inhibitory potency. The cyanamido-substituted compound 59 exhibits the highest activity (6.878), suggesting that electron-withdrawing groups enhance interactions with biological targets .
Brominated Pyrazole Derivatives (AB8 and AB9) ()
- Structure : AB8 (5-bromo) and AB9 (3,5-dibromo) feature pyrazole-pyridine-amine scaffolds.
- Functional Role : Both act as mixed-type corrosion inhibitors in acidic environments, achieving up to 95% efficiency at 10⁻³ M (AB9). The dibromo substitution in AB9 enhances electron density and adsorption on steel surfaces .
- Contrast with Target Compound: While 5-bromo-N-(5-quinolinyl)-1-naphthamide may share bromine’s electronegative properties, its naphthamide backbone likely prioritizes biological over industrial applications.
Molecular Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| Target Compound (Inferred) | ~375–400 | Bromo, naphthamide, quinolinyl |
| 5-Bromo-N-(4-bromophenyl)-1-naphthamide | 405.08 | Bromo, naphthamide, bromophenyl |
| AB9 | ~320–340 | Dibromo, pyrazole, pyridine |
Bromine’s presence increases molecular weight and lipophilicity, impacting solubility and membrane permeability.
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